2-(4-Nitro-2H-imidazol-2-ylidene)-2,3-dihydro-1,3-thiazole-4-carbaldehyde
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Overview
Description
2-(4-Nitro-1H-imidazol-2-yl)thiazole-4-carbaldehyde is a heterocyclic compound that contains both imidazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the nitro group on the imidazole ring and the aldehyde group on the thiazole ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitro-1H-imidazol-2-yl)thiazole-4-carbaldehyde typically involves the formation of the imidazole and thiazole rings followed by their coupling. One common method involves the reaction of 4-nitroimidazole with a thiazole derivative under specific conditions. For example, the reaction can be carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The choice of solvents, reagents, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitro-1H-imidazol-2-yl)thiazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(4-Nitro-1H-imidazol-2-yl)thiazole-4-carboxylic acid.
Reduction: 2-(4-Amino-1H-imidazol-2-yl)thiazole-4-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Nitro-1H-imidazol-2-yl)thiazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-(4-Nitro-1H-imidazol-2-yl)thiazole-4-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound can also inhibit specific enzymes or receptors, thereby modulating biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitro-1H-imidazol-2-yl)thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-(4-Amino-1H-imidazol-2-yl)thiazole-4-carbaldehyde: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-(4-Nitro-1H-imidazol-2-yl)thiazole-4-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
62720-08-5 |
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Molecular Formula |
C7H4N4O3S |
Molecular Weight |
224.20 g/mol |
IUPAC Name |
2-(5-nitro-1H-imidazol-2-yl)-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C7H4N4O3S/c12-2-4-3-15-7(9-4)6-8-1-5(10-6)11(13)14/h1-3H,(H,8,10) |
InChI Key |
KMAKDIVMNGQTFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)C2=NC(=CS2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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